molecular formula C12H24O11 B13852436 3-O-(beta-Galactopyranosyl)D-glucitol

3-O-(beta-Galactopyranosyl)D-glucitol

Cat. No.: B13852436
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-AUCXZHPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(beta-Galactopyranosyl)D-glucitol typically involves the glycosylation of D-glucitol with beta-galactopyranosyl donors. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-(beta-Galactopyranosyl)D-glucitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols .

Scientific Research Applications

3-O-(beta-Galactopyranosyl)D-glucitol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-O-(beta-Galactopyranosyl)D-glucitol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic products. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence metabolic pathways .

Properties

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1

InChI Key

VQHSOMBJVWLPSR-AUCXZHPRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Origin of Product

United States

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